molecular formula C18H20N2O4S B2403847 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide CAS No. 332039-69-7

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

Cat. No.: B2403847
CAS No.: 332039-69-7
M. Wt: 360.43
InChI Key: KCUWSBNACKDNET-UHFFFAOYSA-N
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Description

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a morpholine ring and a sulfonyl group attached to a benzamide core

Mechanism of Action

Target of Action

The primary target of 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with morpholine in the presence of a base such as triethylamine to form the sulfonyl morpholine intermediate.

    Coupling with Benzamide: The sulfonyl morpholine intermediate is then coupled with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
  • 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)propionamide

Uniqueness

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide is unique due to its specific combination of a morpholine ring and a sulfonylbenzamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-2-4-15(5-3-14)18(21)19-16-6-8-17(9-7-16)25(22,23)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUWSBNACKDNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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